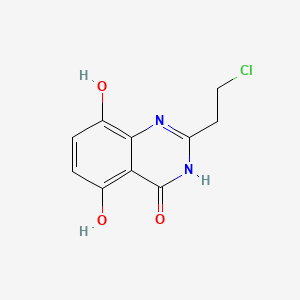
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 2-chloroethyl group and two hydroxyl groups at positions 5 and 8 of the quinazolinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chloroethylamine with 5,8-dihydroxy-2-aminobenzamide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, filtration, and chromatography are commonly employed in industrial settings.
化学反应分析
Types of Reactions
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted quinazolinones.
科学研究应用
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. This can result in cell cycle arrest and apoptosis in cancer cells. The hydroxyl groups may also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-(2-chloroethyl)-3H-quinazolin-4-one: Lacks the hydroxyl groups, which may affect its biological activity.
5,8-dihydroxy-3H-quinazolin-4-one: Lacks the chloroethyl group, which may influence its reactivity and applications.
2-(2-bromoethyl)-5,8-dihydroxy-3H-quinazolin-4-one: Contains a bromoethyl group instead of a chloroethyl group, which may alter its chemical properties and reactivity.
The presence of both the chloroethyl group and the hydroxyl groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
属性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-5,8-dihydroxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2,14-15H,3-4H2,(H,12,13,16) |
InChI 键 |
ROURIRIRWVQVQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)C(=O)NC(=N2)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13834747.png)
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)
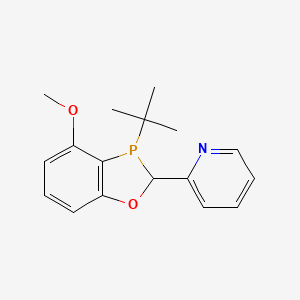
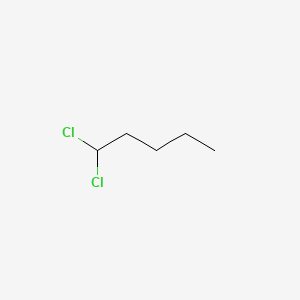
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
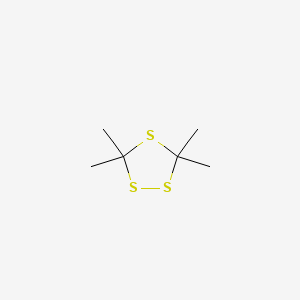

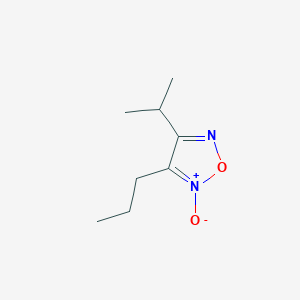
![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
